molecular formula C8H7F3N2O2 B6322739 Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate CAS No. 648423-74-9

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate

Cat. No.: B6322739
CAS No.: 648423-74-9
M. Wt: 220.15 g/mol
InChI Key: FJRMETKXKAGNEA-UHFFFAOYSA-N
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Description

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate is a synthetic aromatic carbamate derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules, including the clinically relevant flupirtine and retigabine, that demonstrate promising neuroprotective properties by modulating key cellular pathways implicated in neurodegenerative diseases . Its core structure incorporates a pyridine ring system, a widely employed bioisostere for benzene in drug design known to improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . The trifluoromethyl (CF3) group attached to the pyridine ring is a common structural motif that often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making it highly valuable in the development of central nervous system (CNS) therapeutics . The primary research value of this compound lies in its potential to confer robust protection to neurons against apoptotic cell death. Related aromatic carbamates have been shown to protect up to 80% of human neurons in induced pluripotent stem cell (iPSC)-derived models when exposed to apoptotic inducers like etoposide, at concentrations as low as 100 nM . Mechanistic studies on similar compounds indicate that the neuroprotective effect is multimodal and is not primarily mediated by the known potassium channel opening or NMDA receptor antagonism of the parent scaffold. Instead, these aromatic carbamates function by significantly upregulating the Bcl-2/Bax protein ratio to an anti-apoptotic state and activating autophagy through the induction of beclin 1 . This mechanism directly counteracts the dysfunction of proteostasis, a common pathophysiological hallmark shared by Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) . Researchers can utilize this compound to explore novel therapeutic strategies for a broad spectrum of neurodegenerative conditions. Its physicochemical properties are consistent with those desirable for effective CNS-penetrant therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)13-5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRMETKXKAGNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630392
Record name Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate
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Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-74-9
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester
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Record name Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate
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Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester
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Preparation Methods

Nitration and Reduction Strategy

This method involves nitration of a pre-functionalized pyridine followed by reduction. For example, 6-(trifluoromethyl)pyridine undergoes nitration at position 3 under mixed acid conditions (HNO₃/H₂SO₄), yielding 3-nitro-6-(trifluoromethyl)pyridine. Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Challenges include controlling nitration regioselectivity and minimizing side reactions due to the trifluoromethyl group’s electron-withdrawing effects.

Halogenation and Trifluoromethylation

An alternative approach starts with 3-amino-6-bromopyridine. Transition-metal-mediated cross-coupling with a trifluoromethyl source (e.g., CF₃Cu, CF₃SiMe₃) introduces the trifluoromethyl group. For instance, using a palladium catalyst (Pd(PPh₃)₄) and CF₃Br in DMF at 80°C achieves substitution of bromine with trifluoromethyl. This method offers higher regiocontrol but requires stringent anhydrous conditions.

Carbamate Formation: Reaction of 3-Amino-6-(trifluoromethyl)pyridine with Methyl Chloroformate

The final step involves reacting the amine intermediate with methyl chloroformate (ClCO₂CH₃) to form the carbamate. Two protocols are prevalent:

Schotten-Baumann Conditions

In aqueous NaOH (0–5°C), methyl chloroformate reacts with 3-amino-6-(trifluoromethyl)pyridine to yield the carbamate. This method provides high purity but requires careful pH control to avoid hydrolysis of the chloroformate. Typical yields range from 70–85%.

Anhydrous Base-Mediated Reaction

Using pyridine or triethylamine as a base in dichloromethane or THF, the reaction proceeds at room temperature. This approach minimizes side reactions and is scalable for industrial applications. For example, a 1:1.2 molar ratio of amine to methyl chloroformate in dichloromethane with pyridine achieves 90% conversion in 2 hours.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (0–5°C) favor carbamate formation over urea byproducts. Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may require longer purification steps. Non-polar solvents (e.g., dichloromethane) simplify workup but slow kinetics.

Catalytic Additives

Addition of DMAP (4-dimethylaminopyridine) as a catalyst accelerates the reaction by activating methyl chloroformate. This reduces reaction time from 6 hours to 1 hour while maintaining yields above 85%.

Comparative Analysis of Synthetic Routes

The table below summarizes two leading methods for preparing this compound:

MethodStarting MaterialKey StepsYield (%)Purity (%)
Nitration/Reduction6-(Trifluoromethyl)pyridineNitration → Reduction → Carbamation6598
Halogenation/Cross-Coupling3-Amino-6-bromopyridineCF₃ Coupling → Carbamation7899

The halogenation route offers superior yield and purity but involves costly catalysts. The nitration method is more economical but requires meticulous control of nitration conditions.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The anhydrous base-mediated carbamation (Section 3.2) is preferred for industrial use due to shorter reaction times and easier solvent recovery. Recent advances in continuous-flow systems further enhance throughput, enabling kilogram-scale production with 95% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

tert-Butyl ((3-Fluoropyridin-2-yl)methyl)carbamate

  • Key Differences : Replaces the 6-CF₃ group with a 3-fluoro substituent and positions the carbamate on a methylene side chain.
  • Impact : Reduced electron-withdrawing effects compared to -CF₃, leading to lower chemical stability under acidic conditions .

(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate

  • Key Differences: Features a cyano (-CN) group at the 6-position and an acrylate ester at the 3-position.
  • Impact : The -CN group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the carbamate derivative .

6-Chloro-5-(Trifluoroacetyl)pyridine-3-carbonitrile

  • Key Differences : Substitutes the carbamate with a trifluoroacetyl (-COCF₃) group and adds a chloro (-Cl) substituent at the 5-position.

Comparison with Analogous Syntheses :

  • The synthesis of (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester () requires chiral pyrrolidine intermediates, increasing complexity relative to the target compound’s synthesis .

Physicochemical Properties

Property Methyl [6-(Trifluoromethyl)pyridin-3-yl]carbamate (R)-2-Methyl-1-(3-Oxo-propanamide)pyrrolidine Derivative 6-Chloro-5-(Trifluoroacetyl)pyridine-3-carbonitrile
Molecular Weight (g/mol) 262.2 (calculated) 531.5 264.6
HPLC Retention Time (min) 1.32 (QC-SMD-TFA05) 0.88 (SQD-FA05) Not reported
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 ~2.8

Key Observations :

  • The carbamate group in this compound reduces lipophilicity slightly compared to the trifluoroacetyl-containing analog .
  • Shorter HPLC retention times in pyrrolidine derivatives suggest higher polarity due to the amide and carboxylic acid groups .

Biological Activity

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a carbamate moiety. This structure enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

The mechanism of action of this compound involves its role as an enzyme inhibitor or receptor modulator . The trifluoromethyl group increases the compound's affinity for specific targets, enhancing its biological effects. It can potentially interact with various enzymes involved in metabolic pathways, leading to therapeutic outcomes such as anti-inflammatory and anticancer effects.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer proliferation. For instance, studies have shown that compounds with similar structures can disrupt microtubule assembly, a critical process in cell division, thus exhibiting potential anticancer properties .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound has been shown to enhance caspase-3 activity, indicating its role in promoting programmed cell death . Additionally, it has been suggested that this compound may affect the cell cycle, further supporting its potential as an anticancer agent.

Antimicrobial Activity

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity. Research indicates that derivatives containing this group exhibit significant inhibition against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits microtubule assembly
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialSignificant inhibition against bacterial strains

Case Study: Anticancer Evaluation

A study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with this compound at concentrations of 1.0 μM led to significant morphological changes indicative of apoptosis. Furthermore, at 10.0 μM, there was a notable increase in caspase-3 activity (1.33–1.57 times), confirming its potential as an anticancer agent .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoromethyl group’s position and carbamate linkage. Splitting patterns in 1H^{1}\text{H} NMR distinguish pyridine ring protons .
  • LCMS/HPLC : Used to verify molecular weight (e.g., m/z 407 [M+H]+) and purity. Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) help assess chromatographic behavior .
  • IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .

How can researchers resolve discrepancies in NMR data for trifluoromethyl-substituted pyridine derivatives?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational barriers in carbamates) or solvent interactions. Methodological solutions include:

  • Variable Temperature (VT) NMR : To detect conformational changes affecting splitting patterns .
  • Deuterated Solvent Screening : Polar solvents (e.g., DMSO-d6_6) may resolve proton exchange broadening .
  • DFT Calculations : Predict 19F^{19}\text{F} chemical shifts to validate experimental assignments .

What strategies optimize regioselectivity in derivatizing the pyridine ring of this compound?

Advanced Research Question
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Strategies include:

  • Directed ortho-Metalation : Use of strong bases (e.g., LDA) to functionalize the 2-position .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at the 4-position, leveraging palladium catalysts .
  • Protecting Groups : Temporary protection of the carbamate nitrogen to prevent undesired side reactions during derivatization .

How does the trifluoromethyl group impact the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Fluorine’s electronegativity slows oxidative metabolism, as shown in studies of similar trifluoromethylpyridines (e.g., extended half-life in rat models) .
  • In Vivo Distribution : PET imaging analogs with 18F^{18}\text{F}-labels suggest high brain penetration in rodent studies .

What computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • DFT-Based Transition State Analysis : Models nucleophilic attack at the carbamate carbonyl, accounting for electron-withdrawing effects of the trifluoromethyl group .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates in alkaline conditions .

What are the key considerations in designing stable formulations for in vitro assays involving this compound?

Basic Research Question

  • pH Stability : Carbamates hydrolyze rapidly under acidic or alkaline conditions. Buffers (pH 7.4) with low ionic strength are preferred .
  • Solubility Enhancers : Use of co-solvents (e.g., DMSO ≤1%) or cyclodextrins to maintain solubility without inducing toxicity .
  • Light Sensitivity : Trifluoromethylpyridines may degrade under UV light; amber glassware or opaque plates are recommended .

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